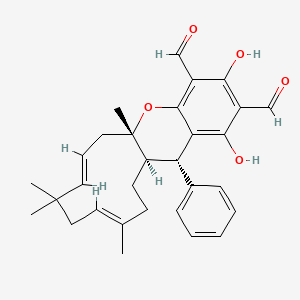

グアヤジアル B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is an unusual humulene-based meroterpenoid isolated from the leaves of Psidium guajava (guava) collected from Vietnam . This compound is part of a class of secondary metabolites known for their diverse biological activities. (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde has garnered interest due to its unique structure and potential therapeutic applications.

科学的研究の応用

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980

Chemistry: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde serves as a model compound for studying meroterpenoid synthesis and reactivity.

Industry: While industrial applications are still under exploration, the compound’s unique structure and biological activities make it a promising candidate for future developments.

作用機序

Target of Action

Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.

Mode of Action

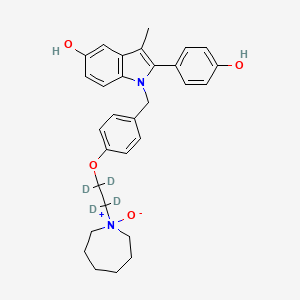

The mode of action of Guajadial B involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, Guajadial B has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .

Biochemical Pathways

The biochemical pathways affected by Guajadial B are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .

Result of Action

Guajadial B exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that Guajadial B enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial B .

Action Environment

The action of Guajadial B can be influenced by various environmental factors. It’s worth noting that Guajadial B was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of Guajadial B.

生化学分析

Biochemical Properties

Guajadial B has been found to interact with various biomolecules. It is a part of a diverse phytochemical composition including flavonoids, phenolics, meroterpenoids, and triterpenes as the major bioactive constituents

Cellular Effects

Guajadial B has been studied for potential anticancer effects tested in tumor cells . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS

Molecular Mechanism

It has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent. This implies that Guajadial B might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde was isolated as a racemate from the leaves of Psidium guajava. The leaves were extracted with methanol at room temperature. After filtration, the methanolic extract was evaporated under reduced pressure to obtain a residue, which was then fractionated by silica gel column chromatography using petroleum ether containing an increasing amount of acetone .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde. The compound is primarily obtained through laboratory-scale extraction and synthesis processes.

化学反応の分析

Types of Reactions

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

類似化合物との比較

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is part of a family of meroterpenoids isolated from Psidium guajava. Similar compounds include:

Guajadial: Another meroterpenoid with a caryophyllene-based structure.

Psidial A: A related meroterpenoid with distinct biological activities.

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde stands out due to its unique humulene-based structure and its potent anti-estrogenic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.

特性

IUPAC Name |

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBVAONMYLOHE-LUGVMUTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Guajadial B exert its antitumor effects?

A1: Research suggests that Guajadial B acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, Guajadial B disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that Guajadial B can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of Guajadial B as a promising antitumor agent.

Q2: What is the chemical structure of Guajadial B and how was it elucidated?

A2: While the provided abstracts do not delve into the specific spectroscopic details of Guajadial B, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)